3-(3-Fluorophenyl)cyclobutanone
Overview
Description
3-(3-Fluorophenyl)cyclobutanone is an organic compound featuring a cyclobutanone ring substituted with a 3-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)cyclobutanone typically involves [2+2] cycloaddition reactions, which are the primary method for constructing cyclobutane rings . One common approach is the cycloaddition of alkenes with ketenes or other suitable partners under controlled conditions. For instance, the reaction of 3-fluorostyrene with ketene in the presence of a catalyst can yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale [2+2] cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors to maintain precise control over reaction parameters, such as temperature and pressure, which are crucial for the efficient synthesis of cyclobutanone derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)cyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Fluorophenylacetic acid or other carboxylic acids.
Reduction: 3-(3-Fluorophenyl)cyclobutanol.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
3-(3-Fluorophenyl)cyclobutanone has several applications in scientific research:
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)cyclobutanone involves its interaction with molecular targets through its cyclobutanone and fluorophenyl moieties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s unique structure allows it to fit into specific binding sites, influencing the activity of target molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: A simpler analog without the fluorophenyl group.
3-Phenylcyclobutanone: Similar structure but lacks the fluorine atom.
3-(4-Fluorophenyl)cyclobutanone: Similar but with the fluorine atom in a different position on the phenyl ring.
Uniqueness
3-(3-Fluorophenyl)cyclobutanone is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(3-fluorophenyl)cyclobutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNVADXYZQCCHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303878 | |
Record name | 3-(3-Fluorophenyl)cyclobutanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1080636-45-8 | |
Record name | 3-(3-Fluorophenyl)cyclobutanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1080636-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Fluorophenyl)cyclobutanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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